
N,N-Diprop-2-en-1-ylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diprop-2-en-1-ylthiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of two prop-2-en-1-yl groups attached to the nitrogen atoms of the thiourea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diprop-2-en-1-ylthiourea typically involves the reaction of prop-2-en-1-ylamine with carbon disulfide, followed by the addition of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Reaction of Prop-2-en-1-ylamine with Carbon Disulfide: This step involves the formation of a dithiocarbamate intermediate.
Addition of Base: The intermediate is then treated with a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and reduces the risk of hazardous by-products. The reaction conditions are optimized to achieve high efficiency and minimal waste.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diprop-2-en-1-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diprop-2-en-1-ylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: this compound is used in the production of rubber and as a vulcanization accelerator.
Wirkmechanismus
The mechanism of action of N,N-Diprop-2-en-1-ylthiourea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to the desired biological effect. The pathways involved in this mechanism are often related to oxidative stress and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Diphenylthiourea: Known for its use in radiopharmaceutical imaging and metal chelation.
N,N’-Diisopropylthiourea: Used as an intermediate in the synthesis of pharmaceuticals and as a dehydrating agent.
N-Allylthiourea: Acts as a nitrification inhibitor in agricultural applications.
Uniqueness
N,N-Diprop-2-en-1-ylthiourea is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of prop-2-en-1-yl groups enhances its ability to interact with various molecular targets, making it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
89910-59-8 |
|---|---|
Molekularformel |
C7H12N2S |
Molekulargewicht |
156.25 g/mol |
IUPAC-Name |
1,1-bis(prop-2-enyl)thiourea |
InChI |
InChI=1S/C7H12N2S/c1-3-5-9(6-4-2)7(8)10/h3-4H,1-2,5-6H2,(H2,8,10) |
InChI-Schlüssel |
OQOJZERHCKMEFE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(CC=C)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



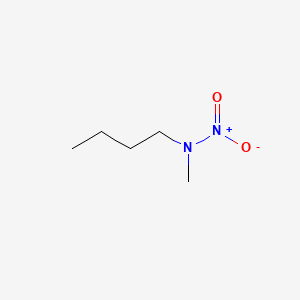
![Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester](/img/structure/B13796240.png)
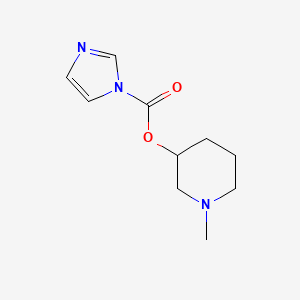
![1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy-](/img/structure/B13796252.png)
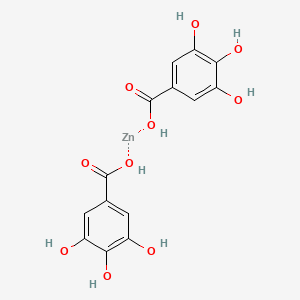
![Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]-](/img/structure/B13796261.png)
![N'-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13796267.png)
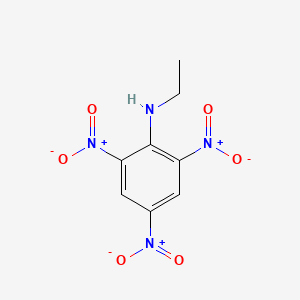
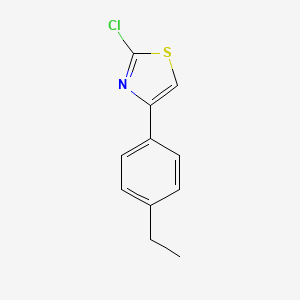
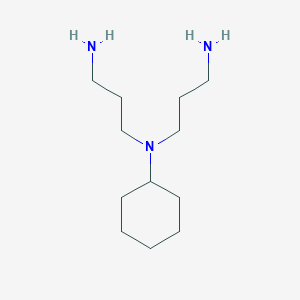
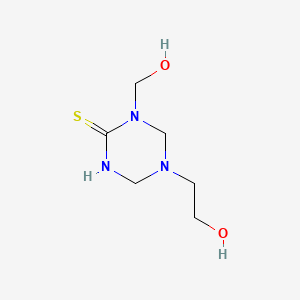
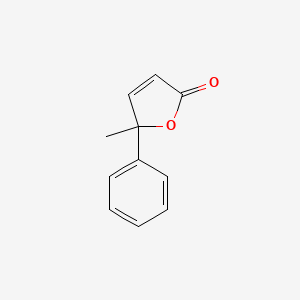
![Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester](/img/structure/B13796309.png)
